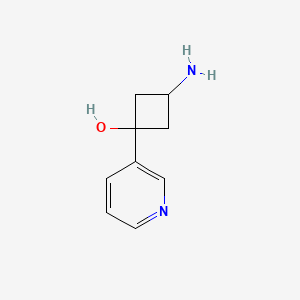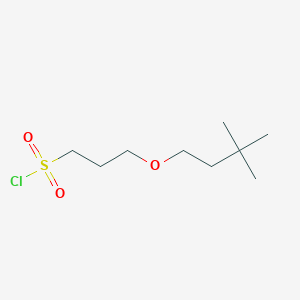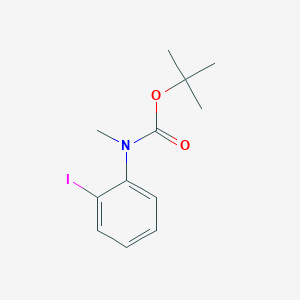
N-tert-butoxycarbonyl-2-iodo-N-methylaniline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tert-butyl N-(2-iodophenyl)-N-methylcarbamate is an organic compound that belongs to the class of carbamates. Carbamates are esters of carbamic acid and are widely used in various fields, including agriculture, pharmaceuticals, and chemical synthesis. This compound is characterized by the presence of a tert-butyl group, an iodophenyl group, and a methylcarbamate moiety, making it a versatile molecule for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl N-(2-iodophenyl)-N-methylcarbamate typically involves the reaction of 2-iodoaniline with tert-butyl chloroformate and methylamine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:
Step 1: 2-iodoaniline is reacted with tert-butyl chloroformate in the presence of a base such as triethylamine to form tert-butyl N-(2-iodophenyl)carbamate.
Step 2: The intermediate product is then treated with methylamine to yield tert-butyl N-(2-iodophenyl)-N-methylcarbamate.
Industrial Production Methods
Industrial production of tert-butyl N-(2-iodophenyl)-N-methylcarbamate follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and optimized reaction conditions to maximize yield and purity. The use of automated systems and continuous flow reactors can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
Tert-butyl N-(2-iodophenyl)-N-methylcarbamate undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom in the phenyl ring can be substituted with other nucleophiles, such as amines, thiols, or alkoxides, under appropriate conditions.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form corresponding N-oxides or reduction to form amines.
Hydrolysis: The carbamate group can be hydrolyzed under acidic or basic conditions to yield the corresponding amine and alcohol.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as sodium azide, potassium thiolate, and sodium alkoxide. Typical conditions involve the use of polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) and elevated temperatures.
Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Hydrolysis: Acidic or basic hydrolysis can be carried out using hydrochloric acid (HCl) or sodium hydroxide (NaOH) solutions.
Major Products Formed
Substitution Reactions: Products include substituted phenyl carbamates.
Oxidation and Reduction Reactions: Products include N-oxides or amines.
Hydrolysis: Products include the corresponding amine and tert-butyl alcohol.
Scientific Research Applications
Tert-butyl N-(2-iodophenyl)-N-methylcarbamate has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules. Its reactivity makes it suitable for various coupling reactions, including Suzuki-Miyaura and Sonogashira couplings.
Biology: The compound can be used in the study of enzyme inhibition, particularly those involving carbamate-sensitive enzymes such as acetylcholinesterase.
Industry: The compound can be used in the production of agrochemicals and other industrial chemicals due to its versatile reactivity.
Mechanism of Action
The mechanism of action of tert-butyl N-(2-iodophenyl)-N-methylcarbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The carbamate group can form covalent bonds with active site residues of enzymes, leading to inhibition of enzyme activity. This mechanism is particularly relevant in the context of enzyme inhibition studies and the development of enzyme inhibitors.
Comparison with Similar Compounds
Similar Compounds
Phenyl N-methylcarbamate: Lacks the tert-butyl and iodine substituents, making it less reactive in certain substitution reactions.
tert-Butyl N-phenyl-N-methylcarbamate: Similar structure but lacks the iodine substituent, affecting its reactivity and applications.
tert-Butyl N-(2-bromophenyl)-N-methylcarbamate: Similar structure with a bromine substituent instead of iodine, leading to different reactivity and applications.
Uniqueness
Tert-butyl N-(2-iodophenyl)-N-methylcarbamate is unique due to the presence of the iodine atom, which enhances its reactivity in substitution reactions. The combination of the tert-butyl group and the carbamate moiety also contributes to its stability and versatility in various chemical reactions.
Properties
Molecular Formula |
C12H16INO2 |
|---|---|
Molecular Weight |
333.16 g/mol |
IUPAC Name |
tert-butyl N-(2-iodophenyl)-N-methylcarbamate |
InChI |
InChI=1S/C12H16INO2/c1-12(2,3)16-11(15)14(4)10-8-6-5-7-9(10)13/h5-8H,1-4H3 |
InChI Key |
NXCCPNVPIKGXSH-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N(C)C1=CC=CC=C1I |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


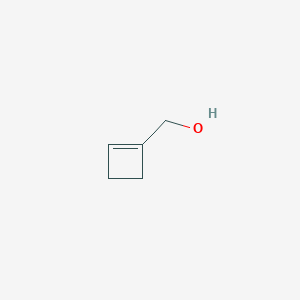
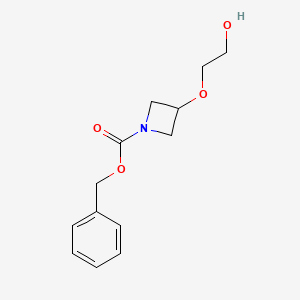
amino}acetate](/img/structure/B13484070.png)
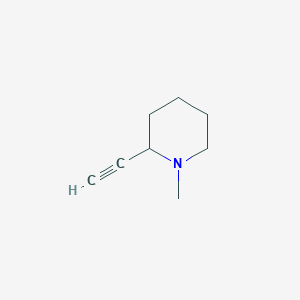
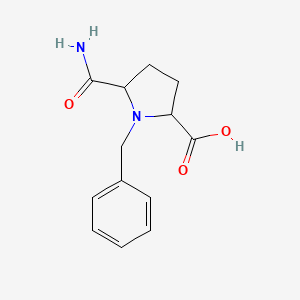
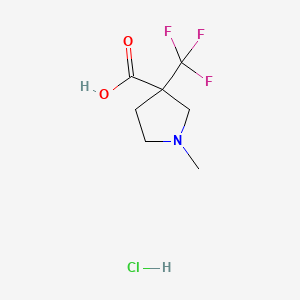
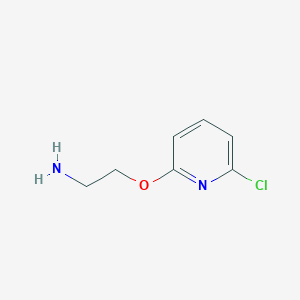
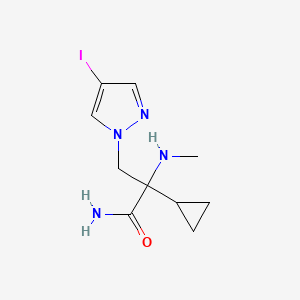

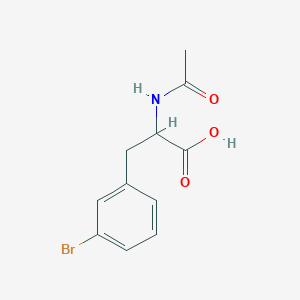
![5,6,7,8-Tetrahydrotetrazolo[1,5-a]pyrazine HCL](/img/structure/B13484118.png)
